![molecular formula C13H11N3OS B2983921 5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-25-1](/img/structure/B2983921.png)
5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, also known as 5-ASIQ, is an organic compound with a unique molecular structure. It is a heterocyclic compound with a five-membered ring containing a sulfur atom and an imidazole ring. 5-ASIQ has been studied for its potential applications in the fields of organic synthesis, drug discovery, and chemical biology.
Scientific Research Applications
Pharmaceutical Research
The compound’s unique structure makes it a candidate for pharmaceutical research, particularly as a scaffold for drug development. Its potential to act as a precursor for various pharmacologically active agents can be explored, especially in the realm of anti-cancer drugs .
Material Science
In material science, the compound could be investigated for its properties when integrated into novel materials. Its thermal stability and potential luminescent properties might be beneficial in creating new optoelectronic devices .
Biological Studies
The biological activity of this compound can be studied in detail, considering its sulfur-containing moiety which may interact with biological systems in unique ways. This can lead to insights into enzyme inhibition or activation .
Chemical Synthesis
This compound can serve as a key intermediate in the synthesis of more complex imidazo[1,2-c]quinazolinones. The allylsulfanyl group offers a handle for further functionalization through various synthetic routes .
Optical Applications
Due to its potential optical behaviors, the compound could be used in the development of sensors or emitters for confocal microscopy and imaging. Its ability to fluoresce under certain conditions can be harnessed for these purposes .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be utilized in the design of probes or markers. It could be part of a system for detecting or quantifying biological or chemical substances .
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,5-a]quinoline structures have been reported to interact withNK1 receptor ligands , phosphodiesterase 10A , and central benzodiazepine receptors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and regulation of cyclic nucleotide levels.
Mode of Action
This could result in alterations in cell signaling pathways, modulation of neurotransmission, or changes in cyclic nucleotide levels .
Biochemical Pathways
Given the potential targets, it can be hypothesized that this compound may influence pathways related toneurotransmission , cell signaling , and the regulation of cyclic nucleotide levels .
Result of Action
Similar compounds have shownantitumor activities towards various tumor cell lines . Therefore, it is possible that 5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one may also exhibit similar effects.
properties
IUPAC Name |
5-prop-2-enylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-2-7-18-13-14-10-6-4-3-5-9(10)12-15-11(17)8-16(12)13/h2-6H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJHQRCXOOGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.